![molecular formula C7H8O5 B1241713 trans-2-Oxohept-3-enedioic acid](/img/structure/B1241713.png)
trans-2-Oxohept-3-enedioic acid
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Overview
Description
2-oxohept-3-enedioic acid is a heptenedioic acid. It is a conjugate acid of a 2-oxohept-3-enedioate.
Scientific Research Applications
Antibacterial Activity
Trans-but-2-enedioic acid derivatives, closely related to trans-2-oxohept-3-enedioic acid, have demonstrated strong antibacterial activities against various bacteria including Bacillus subtilis, Mycococcus tetragenus, Staphylococcus aureus, and Escherichia coli. These derivatives are considered potent antibacterial agents, suggesting a similar potential for trans-2-oxohept-3-enedioic acid in antibacterial applications (Cai, 2006).
Molecular Structure Analysis
The molecular structure of trans-beta-hydromuconic acid, a compound structurally similar to trans-2-oxohept-3-enedioic acid, has been analyzed. Its carboxylic acid groups form hydrogen-bonded pairs, leading to the formation of chains, which may be significant in understanding the behavior of similar compounds in various environments (Hachuła et al., 2008).
Synthesis and Isolation
Methods for synthesizing and isolating isomers of but-2-enedioic acid, which includes trans-2-oxohept-3-enedioic acid, have been reported. These methods involve reactions with maleic anhydride and different alcohols, followed by acidification and isomerization, providing insights into efficient synthesis processes (Mao, 2014).
Intercalation into Layered Double Hydroxides
Intercalation studies involving but-2-enedioate anions, which are structurally similar to trans-2-oxohept-3-enedioic acid, have been conducted. These studies reveal the selective intercalation of these anions into layered double hydroxides, which can have implications in materials science and molecular recognition applications (Li et al., 2005).
Antimicrobial Activity
Trans-but-2-enedioic acid monomethyl ester, related to trans-2-oxohept-3-enedioic acid, has been synthesized and shown to have strong antimicrobial activity. This suggests potential use of trans-2-oxohept-3-enedioic acid in antimicrobial applications (Li, 2009).
Asymmetric Synthesis Building Blocks
Compounds like trans-6-aminocyclohept-3-enols, structurally related to trans-2-oxohept-3-enedioic acid, are used as chiral building blocks for asymmetric synthesis, particularly in the synthesis of piperidine alkaloids. This indicates the potential of trans-2-oxohept-3-enedioic acid in asymmetric synthesis (Celestini et al., 2002).
Hydrogen-bonded Complexes
Studies involving hydrogen-bonded complexes with dicarboxylic acids, including compounds similar to trans-2-oxohept-3-enedioic acid, have been conducted. This research contributes to a better understanding of molecular interactions in various chemical environments (Kashino et al., 2001).
properties
Product Name |
trans-2-Oxohept-3-enedioic acid |
---|---|
Molecular Formula |
C7H8O5 |
Molecular Weight |
172.13 g/mol |
IUPAC Name |
(E)-2-oxohept-3-enedioic acid |
InChI |
InChI=1S/C7H8O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1,3H,2,4H2,(H,9,10)(H,11,12)/b3-1+ |
InChI Key |
HYVSZVZMTYIHKF-HNQUOIGGSA-N |
Isomeric SMILES |
C(CC(=O)O)/C=C/C(=O)C(=O)O |
SMILES |
C(CC(=O)O)C=CC(=O)C(=O)O |
Canonical SMILES |
C(CC(=O)O)C=CC(=O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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